Cas no 2137433-87-3 (Bicyclo[3.2.0]heptan-6-amine, N-(1-phenylethyl)-, (1R,5R)-rel-)
![Bicyclo[3.2.0]heptan-6-amine, N-(1-phenylethyl)-, (1R,5R)-rel- structure](https://ja.kuujia.com/scimg/cas/2137433-87-3x500.png)
Bicyclo[3.2.0]heptan-6-amine, N-(1-phenylethyl)-, (1R,5R)-rel- 化学的及び物理的性質
名前と識別子
-
- Bicyclo[3.2.0]heptan-6-amine, N-(1-phenylethyl)-, (1R,5R)-rel-
-
- インチ: 1S/C15H21N/c1-11(12-6-3-2-4-7-12)16-15-10-13-8-5-9-14(13)15/h2-4,6-7,11,13-16H,5,8-10H2,1H3/t11?,13-,14-,15?/m1/s1
- InChIKey: PEZTZVJOTPNJTN-INTODGSJSA-N
- ほほえんだ: [C@]12([H])[C@]([H])(C(NC(C3=CC=CC=C3)C)C1)CCC2
Bicyclo[3.2.0]heptan-6-amine, N-(1-phenylethyl)-, (1R,5R)-rel- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-696837-2.5g |
rac-(1R,5R)-N-(1-phenylethyl)bicyclo[3.2.0]heptan-6-amine |
2137433-87-3 | 2.5g |
$1650.0 | 2023-03-10 | ||
Enamine | EN300-696837-5.0g |
rac-(1R,5R)-N-(1-phenylethyl)bicyclo[3.2.0]heptan-6-amine |
2137433-87-3 | 5.0g |
$2443.0 | 2023-03-10 | ||
Enamine | EN300-696837-0.1g |
rac-(1R,5R)-N-(1-phenylethyl)bicyclo[3.2.0]heptan-6-amine |
2137433-87-3 | 0.1g |
$741.0 | 2023-03-10 | ||
Enamine | EN300-696837-0.05g |
rac-(1R,5R)-N-(1-phenylethyl)bicyclo[3.2.0]heptan-6-amine |
2137433-87-3 | 0.05g |
$707.0 | 2023-03-10 | ||
Enamine | EN300-696837-1.0g |
rac-(1R,5R)-N-(1-phenylethyl)bicyclo[3.2.0]heptan-6-amine |
2137433-87-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-696837-0.5g |
rac-(1R,5R)-N-(1-phenylethyl)bicyclo[3.2.0]heptan-6-amine |
2137433-87-3 | 0.5g |
$809.0 | 2023-03-10 | ||
Enamine | EN300-696837-10.0g |
rac-(1R,5R)-N-(1-phenylethyl)bicyclo[3.2.0]heptan-6-amine |
2137433-87-3 | 10.0g |
$3622.0 | 2023-03-10 | ||
Enamine | EN300-696837-0.25g |
rac-(1R,5R)-N-(1-phenylethyl)bicyclo[3.2.0]heptan-6-amine |
2137433-87-3 | 0.25g |
$774.0 | 2023-03-10 |
Bicyclo[3.2.0]heptan-6-amine, N-(1-phenylethyl)-, (1R,5R)-rel- 関連文献
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
Bicyclo[3.2.0]heptan-6-amine, N-(1-phenylethyl)-, (1R,5R)-rel-に関する追加情報
Introduction to Bicyclo[3.2.0]heptan-6-amine, N-(1-phenylethyl)-, (1R,5R)-rel- (CAS No. 2137433-87-3)
Bicyclo[3.2.0]heptan-6-amine, N-(1-phenylethyl)-, (1R,5R)-rel-, is a heterocyclic compound with a unique structural framework that has garnered significant attention in the field of medicinal chemistry. This compound, identified by its CAS number 2137433-87-3, belongs to a class of molecules known for their potential biological activities and pharmacological properties. The intricate bicyclic structure of this compound contributes to its distinct chemical and biological characteristics, making it a subject of extensive research and development.
The bicyclo[3.2.0]heptan-6-amine core is characterized by its fused ring system, which includes a seven-membered ring containing three carbons from the heptane backbone and two additional carbons from the fused cyclopropane ring. This arrangement creates a rigid framework that influences the compound's reactivity and interaction with biological targets. The presence of an amine functional group at the 6-position further enhances its potential as a pharmacophore, enabling various chemical modifications and derivatization strategies.
The N-(1-phenylethyl) substituent attached to the amine group introduces a phenyl ring and an ethyl side chain, which can significantly impact the compound's solubility, metabolic stability, and binding affinity to biological receptors. The stereochemistry specified by (1R,5R)-rel- indicates the relative configuration of the stereocenters in the bicyclic system, which is crucial for maintaining biological activity and avoiding unwanted side effects. This precise stereochemical control is often achieved through advanced synthetic methodologies tailored to construct complex cyclic frameworks.
Recent advancements in synthetic chemistry have enabled the efficient preparation of Bicyclo[3.2.0]heptan-6-amine, N-(1-phenylethyl)-, (1R,5R)-rel-, allowing researchers to explore its potential applications in drug discovery more thoroughly. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly valuable in constructing the intricate cyclic core with high enantioselectivity. These methods not only improve yield but also enhance the purity of the final product, ensuring reliable results in subsequent biological evaluations.
The pharmacological profile of this compound has been studied extensively in recent years due to its structural similarity to known bioactive molecules. Initial studies suggest that it may exhibit properties relevant to neurological disorders, inflammation, and other therapeutic areas. The unique combination of structural features makes it an attractive candidate for further investigation into its mechanism of action and potential therapeutic benefits.
One of the most compelling aspects of Bicyclo[3.2.0]heptan-6-amine, N-(1-phenylethyl)-, (1R,5R)-rel- is its versatility in medicinal chemistry applications. Researchers have explored various derivatives of this compound to optimize its pharmacokinetic properties and enhance its biological activity. For instance, modifications at the phenyl ring or the ethyl side chain can lead to significant changes in potency and selectivity without compromising overall efficacy.
The growing interest in this compound is also driven by its potential as a scaffold for novel drug candidates. The rigid bicyclic structure provides a stable platform for further functionalization, allowing chemists to design molecules with tailored properties for specific therapeutic targets. This flexibility has made it a valuable tool in drug discovery programs aimed at developing next-generation therapeutics.
In conclusion,Bicyclo[3.2.0]heptan-6-amine, N-(1-phenylethyl)-, (1R,5R)-rel-, identified by CAS number 2137433-87-3, represents a promising area of research in medicinal chemistry due to its unique structural features and potential biological activities. The combination of synthetic advancements and growing interest in heterocyclic compounds ensures that this molecule will continue to be a subject of intense investigation in both academic and industrial settings.
2137433-87-3 (Bicyclo[3.2.0]heptan-6-amine, N-(1-phenylethyl)-, (1R,5R)-rel-) 関連製品
- 1269151-13-4(N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride)
- 1781112-31-9(1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine)
- 2364585-40-8(5-[3-(Propan-2-yl)phenyl]-1,3-oxazole)
- 1805500-78-0(2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile)
- 1407521-98-5(Methyl 7-ethoxy-1-benzofuran-2-carboxylate)
- 946262-35-7(N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide)
- 1804768-72-6(2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine)
- 1018619-52-7(2-chloro-N-(piperidin-4-yl)benzamide)
- 1628196-29-1(3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate)
- 868266-11-9(1-(2-Hydroxy-5-phenylphenyl)-2,2-dimethylpropan-1-one)




